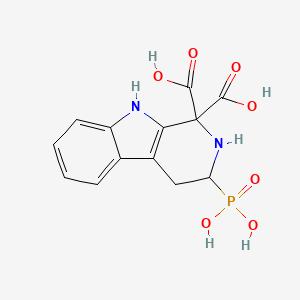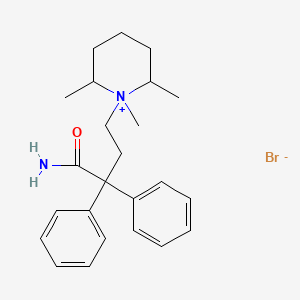
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,6-trimethylpiperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,6-trimethylpiperidinium bromide is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,6-trimethylpiperidinium bromide involves several steps. The primary synthetic route includes the reaction of 3-carbamoyl-3,3-diphenylpropylamine with 1,2,6-trimethylpiperidine in the presence of a brominating agent. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,6-trimethylpiperidinium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,6-trimethylpiperidinium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as an anticholinergic agent.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,6-trimethylpiperidinium bromide involves its interaction with specific molecular targets and pathways. It primarily acts as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors. This leads to a reduction in smooth muscle contractions and secretions, making it useful in the treatment of gastrointestinal disorders .
Comparison with Similar Compounds
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,6-trimethylpiperidinium bromide can be compared with other similar compounds, such as:
1-benzyl-1-(3-carbamoyl-3,3-diphenyl-propyl)-piperidinium bromide: This compound has a similar structure but differs in its substituents, leading to different chemical and biological properties.
Piperidinium, 1-(3-carbamoyl-3,3-diphenylpropyl)-1-methyl-, bromide: This compound also shares a similar core structure but has variations in its functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties.
Properties
CAS No. |
3270-76-6 |
|---|---|
Molecular Formula |
C24H33BrN2O |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2,2-diphenyl-4-(1,2,6-trimethylpiperidin-1-ium-1-yl)butanamide;bromide |
InChI |
InChI=1S/C24H32N2O.BrH/c1-19-11-10-12-20(2)26(19,3)18-17-24(23(25)27,21-13-6-4-7-14-21)22-15-8-5-9-16-22;/h4-9,13-16,19-20H,10-12,17-18H2,1-3H3,(H-,25,27);1H |
InChI Key |
RLHQMCBHYQENAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC([N+]1(C)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


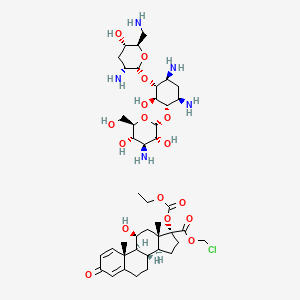
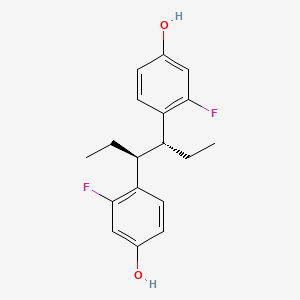
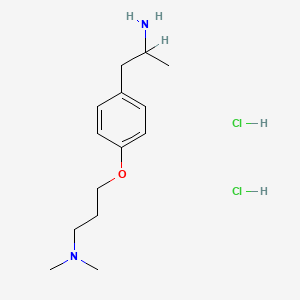

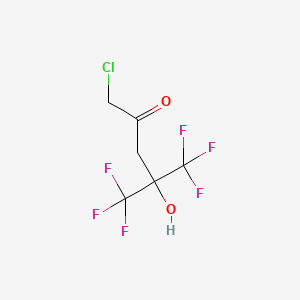
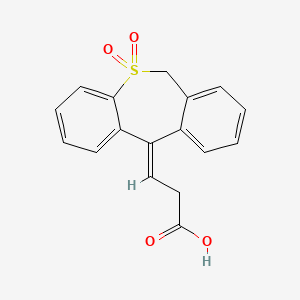
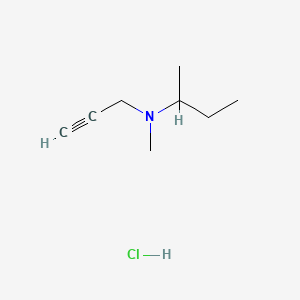


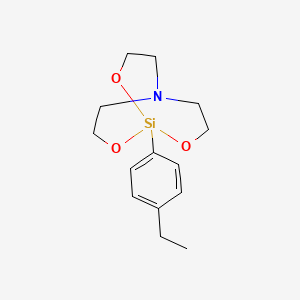
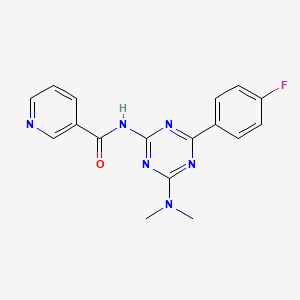
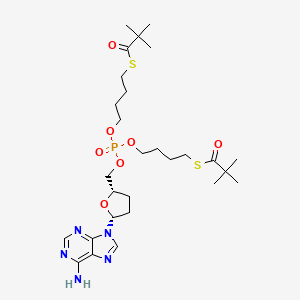
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)
